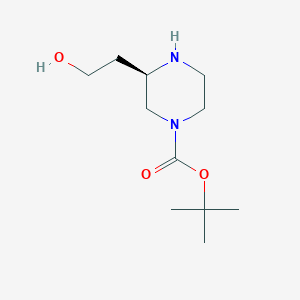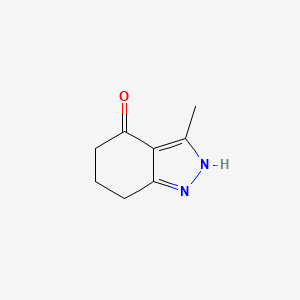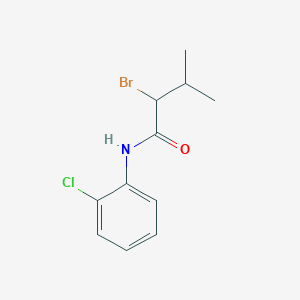
2-bromo-N-(2-chlorophényl)-3-méthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-(2-chlorophenyl)-3-methylbutanamide” is likely an organic compound that contains a bromine atom, a chlorine atom, and an amide functional group. The presence of these functional groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-chlorophenyl compound with a 3-methylbutanoyl chloride in the presence of a base. This would form the amide bond. The bromine atom could then be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide functional group could result in the formation of hydrogen bonds, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Applications De Recherche Scientifique
Agent antimicrobien
Des composés similaires au 2-bromo-N-(2-chlorophényl)-3-méthylbutanamide ont été étudiés pour leurs propriétés antimicrobiennes . Ces composés peuvent potentiellement inhiber la croissance de diverses espèces bactériennes (Gram positif et Gram négatif) et fongiques .
Agent anticancéreux
Certains dérivés de ce composé ont montré des résultats prometteurs dans l'activité anticancéreuse contre la lignée cellulaire de cancer du sein humain positive aux récepteurs aux oestrogènes (MCF7) . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anticancéreux .
Modélisation moléculaire
Le composé peut être utilisé dans des études de modélisation moléculaire. Les structures moléculaires des dérivés synthétisés ont été confirmées par leurs propriétés physicochimiques et leurs données spectroanalytiques .
Conception de médicaments
Des études d'amarrage moléculaire de composés similaires ont été réalisées pour étudier le mode de liaison des composés actifs avec le récepteur . Ces informations peuvent être utiles dans la conception rationnelle de médicaments .
Cristallographie
Le composé a été utilisé dans des études de cristallographie. La conformation de la liaison N-H dans la structure du composé titre, C8H7BrClNO, est syn par rapport au substituant 2-chloro du cycle aniline et anti par rapport aux liaisons C=O et C-Br de la chaîne latérale .
Composé bioactif
Des dérivés d'indole, qui sont structurellement similaires à ce composé, ont été trouvés dans de nombreuses molécules de médicaments synthétiques importants . Ils se lient avec une forte affinité à plusieurs récepteurs, ce qui peut être utile pour développer de nouveaux dérivés utiles .
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is thought to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can be toxic to cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in lab experiments is its high potency. It has been shown to exhibit anticancer activity at relatively low concentrations, which can make it an attractive candidate for further study. However, one limitation of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide. One area of interest is the development of new derivatives of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide that may exhibit even greater anticancer activity. Another area of interest is the investigation of the mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in more detail, which could lead to the development of new drugs with similar mechanisms of action. Finally, the potential use of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide as an antifungal or antibacterial agent could also be explored further.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide involves the reaction of 2-chloroaniline with 3-methyl-2-butanone in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The yield of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is typically around 60%.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(2-chlorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPIKAJNTKNZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

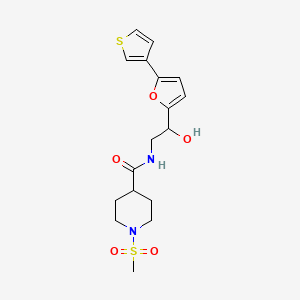

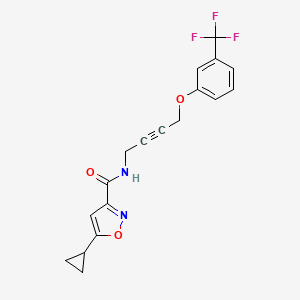
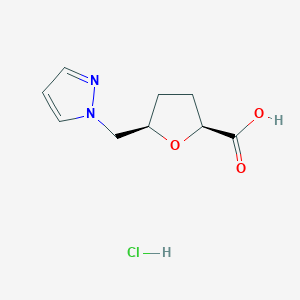

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)
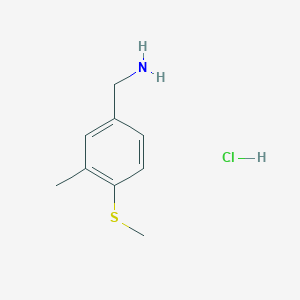
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
